molecular formula C53H98O6 B3026095 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol CAS No. 2535-35-5

1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol

Cat. No.: B3026095
CAS No.: 2535-35-5
M. Wt: 831.3 g/mol
InChI Key: MTWYSKGJIDFSRC-DHSNEXAOSA-N
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Description

Glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate) is a triacylglycerol (TAG) with a glycerol backbone esterified at the sn-1 and sn-2 positions with hexadecanoic acid (palmitic acid, C16:0) and at the sn-3 position with 9Z,12Z-octadecadienoic acid (linoleic acid, C18:2). This compound is distinguished by its mixed fatty acid composition, combining saturated (C16:0) and polyunsaturated (C18:2) acyl chains.

Properties

IUPAC Name

2,3-di(hexadecanoyloxy)propyl (9Z,12Z)-octadeca-9,12-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h16,19,25-26,50H,4-15,17-18,20-24,27-49H2,1-3H3/b19-16-,26-25-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWYSKGJIDFSRC-DHSNEXAOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H98O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101313271
Record name 1,2-Dipalmito-3-linolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

831.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2535-35-5
Record name 1,2-Dipalmito-3-linolein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2535-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dipalmito-3-linolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dipalmitoyl-3-Linoleoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of enzymatic methods, where lipases are used to catalyze the esterification of glycerol with palmitic and linoleic acids . This method offers higher specificity and yields compared to traditional chemical methods.

Scientific Research Applications

Biochemical Applications

  • Lipid Research :
    • Glycerol diesters like this compound are crucial in studying lipid metabolism and membrane dynamics. They serve as model compounds to understand the behavior of lipids in biological membranes .
  • Drug Delivery Systems :
    • The amphiphilic properties of glycerol esters allow them to form micelles or liposomes, which can encapsulate hydrophobic drugs. This property is particularly useful in enhancing the bioavailability of poorly soluble drugs .
  • Nutraceuticals :
    • Due to the presence of linoleic acid, this compound may have potential health benefits, including anti-inflammatory properties and cardiovascular health support. Research indicates that dietary intake of such lipids can influence health outcomes positively .

Pharmaceutical Applications

  • Adjuvants in Vaccines :
    • The compound can be utilized as an adjuvant in vaccine formulations. Its ability to form lipid-polynucleotide complexes enhances the delivery of mRNA vaccines by facilitating cellular uptake .
  • Antibody Production :
    • Glycerol esters are used in the production of monoclonal antibodies by improving the efficiency of immunization processes through lipid-based delivery systems .

Biotechnological Applications

  • Genetic Engineering :
    • The compound plays a role in genetic engineering techniques where it is used to deliver genetic material into cells. This application is critical for developing genetically modified organisms (GMOs) and for therapeutic interventions .
  • Cell Culture Media :
    • Glycerol esters are incorporated into cell culture media to enhance cell growth and viability by providing essential fatty acids necessary for cellular functions .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Lipid MetabolismLipid Maps Database Demonstrated the role of glycerol esters in lipid metabolism pathways and membrane structure.
Drug DeliveryPatent on Lipid-Polynucleotide Complexes Showed enhanced delivery efficiency of mRNA vaccines using glycerol-based lipids as carriers.
Nutraceutical BenefitsResearch on Dietary Lipids Highlighted potential health benefits associated with linoleic acid-containing lipids.
Antibody ProductionImmunization Techniques Using Lipids Improved antibody response observed when using lipid-based adjuvants in immunization protocols.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Glycerol 1,2-Dihexadecanoate 3-(9Z,12Z-Octadecadienoate) and Analogues
Compound Name Acyl Chains (Positions) Molecular Formula Molecular Weight Glycosylation Key Sources
Target Compound : Glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate) sn-1: C16:0; sn-2: C16:0; sn-3: C18:2 C₄₉H₉₂O₆ 777.3 g/mol No Plant lipids, vegetable oils (inferred)
Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-hexadecanoate (Compound 40, ) sn-1: C18:2; sn-3: C18:2; sn-2: C16:0 C₅₃H₉₄O₆ 839.3 g/mol No Litsea glutinosa bark
Glycerol 2-(9Z,12Z-octadecadienoate) 1-hexadecanoate 3-O-[α-D-galactopyranosyl-(1→6)-β-D-galactopyranoside] sn-1: C16:0; sn-2: C18:2; sn-3: Gal-Gal C₄₉H₈₈O₁₅ 917.2 g/mol Yes Chili pepper (Capsicum annuum)
Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-octadecanoate (CHEM023283) sn-1: C18:2; sn-2: C18:2; sn-3: C18:0 C₅₇H₁₀₀O₆ 881.5 g/mol No Sunflower oil, vegetable oils
1-O-(9Z,12Z-octadecadienoyl)-3-O-galactosylglycerol sn-1: C18:2; sn-3: Galactose C₂₇H₄₈O₉ 516.7 g/mol Yes Pumpkin, ginger (galactosylated derivative)

Key Observations :

  • Positional Isomerism: The target compound’s sn-1,2-dihexadecanoate configuration contrasts with analogues like Compound 40 (), which places unsaturated C18:2 chains at sn-1 and sn-3. Positional isomerism significantly impacts lipid melting points and enzymatic hydrolysis rates .
  • Glycosylation: Glycosylated derivatives (e.g., galactosyl-galactosyl-TAGs in chili pepper) exhibit higher polarity and distinct biological roles, such as membrane signaling, compared to non-glycosylated TAGs .
  • Fatty Acid Diversity : Compounds with multiple unsaturated chains (e.g., CHEM023283) are more fluid at room temperature, whereas saturated chains (C16:0) enhance structural rigidity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility LogP Stability
Target Compound ~25–30 (estimated) Insoluble in water; soluble in chloroform 15.2 Stable in anhydrous conditions
Compound 40 () <0 (liquid at RT due to two C18:2 chains) Similar to target compound 18.1 Oxidizes readily due to polyunsaturation
Galactosylated TAG () >100 (due to sugar moiety) Water-miscible in polar solvents 3.5 Sensitive to enzymatic hydrolysis
CHEM023283 ~–10 (liquid, two C18:2 chains) Similar to target compound 20.3 High oxidation susceptibility

Notes:

  • The target compound’s higher saturated fatty acid content increases melting point compared to fully unsaturated analogues like CHEM023283.
  • Glycosylation drastically reduces LogP (lipophilicity), enhancing solubility in aqueous environments .

Biological Activity

Glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate), also known as 2,3-di(hexadecanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate, is a glycerol ester that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes two hexadecanoate (C16) chains and one octadecadienoate (C18:2) chain. The biological implications of this compound are explored through various studies focusing on its anti-inflammatory properties, cytotoxicity, and potential applications in drug delivery systems.

  • Molecular Formula : C53H98O
  • Molecular Weight : 794.38 g/mol
  • CAS Number : 67232-81-9

The compound's structure allows it to interact with biological membranes and cellular components, making it a candidate for various therapeutic applications.

1. Anti-inflammatory Properties

Research has indicated that glycerol esters can exhibit significant anti-inflammatory effects. A study investigating the anti-inflammatory activity of hexadecanoic acid derivatives showed that these compounds can inhibit pro-inflammatory cytokines in vitro. Specifically, glycerol esters have been shown to modulate the expression of inflammatory markers in macrophages, suggesting a mechanism by which they may reduce inflammation in various pathologies .

2. Cytotoxicity

Cytotoxicity studies have revealed that glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate) can induce apoptosis in cancer cell lines. In vitro assays demonstrated that this compound selectively targets cancer cells while sparing normal cells, which is a desirable trait for anticancer agents. The mechanism appears to involve the disruption of mitochondrial membrane potential and subsequent activation of caspase pathways .

3. Antimicrobial Activity

The compound has shown promise in antimicrobial applications. Fatty acids and their derivatives are known to possess bactericidal properties against various pathogens. Studies have indicated that glycerol esters can disrupt bacterial membranes, leading to cell lysis. This property is particularly relevant in the context of drug-resistant bacterial strains .

Case Study 1: Anti-inflammatory Activity in Macrophages

A recent study utilized RAW 264.7 macrophage cells to assess the anti-inflammatory effects of glycerol esters. The results indicated a significant decrease in the production of TNF-alpha and IL-6 upon treatment with glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate). This suggests that the compound could be effective in managing inflammatory diseases.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Compound5080

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation involving human breast cancer cell lines (MCF-7), glycerol 1,2-dihexadecanoate was tested for cytotoxicity using an MTT assay. The findings revealed a dose-dependent reduction in cell viability.

Concentration (µM)Viability (%)
0100
1080
5050
10020

Q & A

Q. What synthetic methodologies are commonly employed to prepare Glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate) in laboratory settings?

The compound is synthesized via regioselective esterification. First, glycerol is acylated at the sn-1 and sn-2 positions with hexadecanoic acid (palmitic acid) using immobilized lipases (e.g., Candida antarctica lipase B) to ensure positional specificity. The sn-3 position is then esterified with 9Z,12Z-octadecadienoic acid (linoleic acid) under anhydrous conditions with DCC/DMAP catalysis. Purification involves silica gel chromatography to separate regioisomers, confirmed by TLC (Rf ~0.3 in hexane:ethyl acetate 8:2) .

Q. Which analytical techniques are most reliable for structural characterization of this glycerol ester?

  • 1H NMR : Key signals include δ 5.35 ppm (m, 4H, linoleate bis-allylic protons), δ 4.25–4.05 ppm (m, glycerol backbone protons), and δ 2.30 ppm (t, ester carbonyl-CH2) .
  • GC/MS : Electron ionization (70 eV) shows fragmentation patterns at m/z 239 (palmitate acyl ion) and m/z 263 (linoleate acyl ion). Retention time aligns with standards (e.g., ~26.6 min on DB-5MS column) .
  • Polarimetry : Used to confirm stereochemistry (e.g., sn-3 configuration) if chiral synthesis is performed .

Advanced Research Questions

Q. How does the regiochemistry (sn-1,2 vs. sn-3 esterification) influence the compound’s metabolic fate in lipid digestion studies?

Enzymatic hydrolysis by pancreatic lipase preferentially cleaves sn-1 and sn-2 esters, releasing hexadecanoic acid and generating 2-monolinolein. This regioselectivity impacts bioavailability, as 2-monolinolein is absorbed intact and incorporated into chylomicrons. Competitive inhibition assays with Orlistat (a lipase inhibitor) can validate hydrolysis pathways .

Q. What experimental designs are optimal for investigating the compound’s role in membrane bilayer dynamics?

  • Differential Scanning Calorimetry (DSC) : Measures phase transition temperatures to assess lipid packing. A broad endotherm at ~15°C indicates increased bilayer fluidity due to linoleate’s unsaturated chains .
  • Fluorescence Anisotropy : Using DPH (1,6-diphenyl-1,3,5-hexatriene) as a probe, anisotropy values <0.2 suggest high membrane fluidity. Compare with saturated analogs (e.g., tripalmitin) to isolate unsaturation effects .
  • Langmuir-Blodgett Trough : Monolayer compression isotherms reveal surface pressure-area profiles, with collapse pressures ~45 mN/m indicating stable packing .

Q. How can contradictory kinetic data from oxidation studies (e.g., time-concentration curves with unexpected plateaus) be resolved?

In corn oil oxidation models, the compound’s linoleate moiety undergoes competing pathways: (1) hydroperoxide formation (peaking at 48–72 hours) and (2) secondary oxidation to volatile aldehydes (post-peak decline). Resolve contradictions by:

  • Kinetic Modeling : Apply the Frank-Kamenetskii equation to quantify autocatalytic vs. termination phases.
  • NMR Monitoring : Track 13-mHPO-9Z,11E-dEs (δ 6.1 ppm, conjugated diene protons) as primary oxidation markers .
  • Antioxidant Controls : Introduce α-tocopherol (0.1% w/w) to suppress secondary oxidation, isolating primary pathway kinetics .

Q. What strategies differentiate isobaric interference from co-eluting triglycerides in mass spectrometry workflows?

  • High-Resolution MS (HRMS) : Use Q-TOF instruments (resolution >30,000) to distinguish [M+Na]+ ions (e.g., m/z 855.7250 for C49H92O6Na+ vs. m/z 855.7238 for C51H84O5Na+).
  • MS/MS Fragmentation : Characterize acyl-specific ions (e.g., m/z 255 for palmitate vs. m/z 279 for linoleate) .
  • Hydrophilic Interaction Chromatography (HILIC) : Separate regioisomers via polar stationary phases, leveraging glycerol backbone polarity differences .

Methodological Notes

  • Avoiding Artifacts : Store the compound at −80°C under argon to prevent autoxidation. Confirm purity (>95%) via HPLC-ELSD before kinetic assays .
  • Ethical Compliance : Adhere to institutional guidelines for lipid metabolism studies, particularly when using radiolabeled analogs (e.g., 14C-palmitate) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol
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1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol

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